

Spectroscopic and Spectrometric Characterization of Schizozygine: A Technical Guide

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Compound of Interest

Compound Name: Schizozygine

Cat. No.: B1265357

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the complex indole alkaloid, **schizozygine**. The information presented herein is curated from published total syntheses of the natural product, ensuring a high degree of accuracy and relevance for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of (+)-**schizozygine**. The data presented below was obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.

Formula	Calculated m/z	Found m/z	Ion
C ₂₁ H ₂₄ N ₂ O ₃	353.1865	353.1859	[M+H] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **schizozygine** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for (+)-**schizozygine**, recorded in deuterated chloroform (CDCl_3) at 500 MHz for proton and 125 MHz for carbon nuclei.

^1H NMR Data (500 MHz, CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
9	7.15	d	7.3
10	6.78	td	7.5, 0.9
11	6.89	t	7.7
12	6.71	d	7.8
14	5.86	ddd	10.1, 4.8, 2.0
15	5.76	dt	10.1, 2.3
17a	3.73	qd	8.8, 3.4
17b	3.59	dt	8.8, 7.8
18	1.63	t	7.5
19a	2.61	d	18.0
19b	2.45	dd	18.0, 2.8
21	2.25	s	-

^{13}C NMR Data (125 MHz, CDCl_3)

Position	Chemical Shift (ppm)
2	100.8
3	55.6
5	52.9
6	21.7
7	54.1
8	134.2
9	127.9
10	118.9
11	121.8
12	110.5
13	151.1
14	126.9
15	131.5
16	49.6
17	45.9
18	11.9
19	34.1
20	67.8
21	33.4

Experimental Protocols

The data presented in this guide were obtained using standard laboratory techniques for the analysis of synthetic organic compounds.

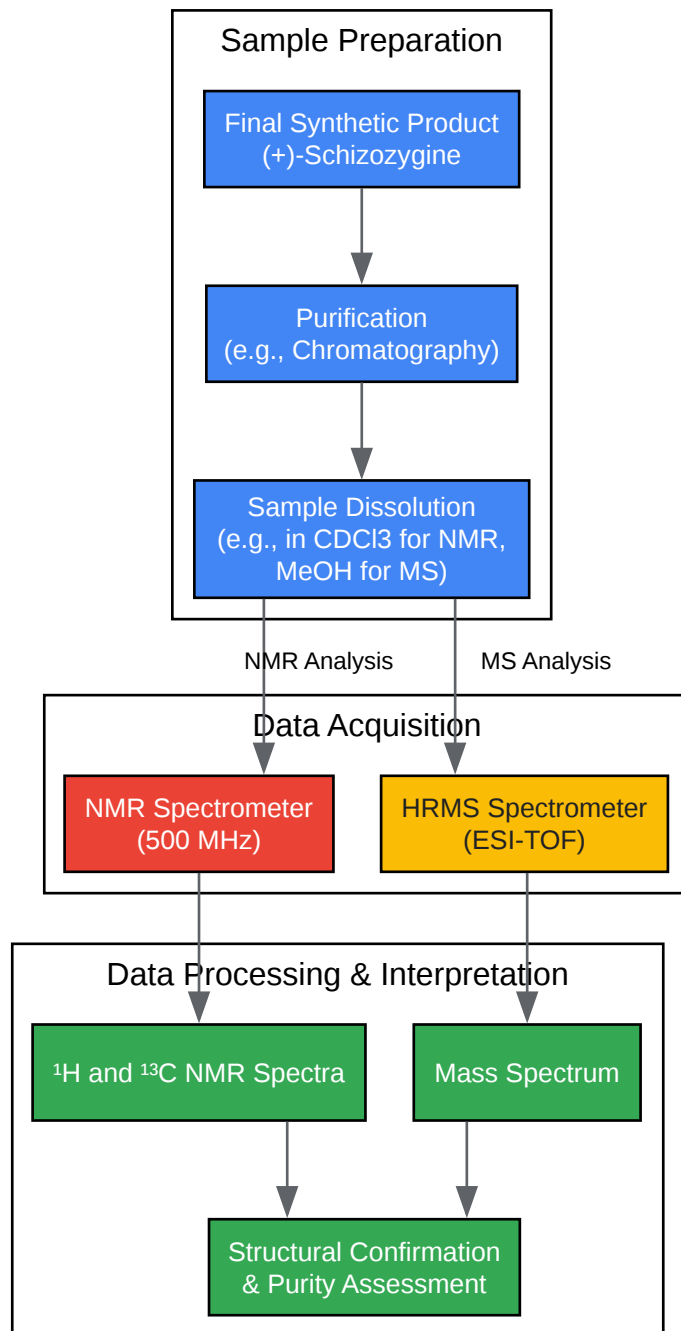
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts for ^1H NMR were referenced to the residual solvent peak of CHCl_3 at 7.26 ppm. Chemical shifts for ^{13}C NMR were referenced to the solvent peak of CDCl_3 at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS): HRMS data were collected on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was calibrated to ensure high mass accuracy.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized sample of **schizozygine**.

Schizozygine Analytical Workflow



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Caption: Workflow for the spectroscopic and spectrometric analysis of **schizozygine**.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Schizozygine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1265357#full-nmr-and-mass-spectrometry-data-for-schizozygine>]

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